2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-

Antibacterial spectrum Gram-negative activity Oxazolidinone SAR

2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- (CAS 210697-58-8) is a synthetic small-molecule oxazolidinone derivative with molecular formula C13H17NO4 and molecular weight 251.28 g·mol⁻¹. The compound features a 5-methoxymethyl substituent on the oxazolidinone ring and a 4-(2-hydroxyethyl)phenyl moiety at the N-3 position.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Cat. No. B12858692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOCC1CN(C(=O)O1)C2=CC=C(C=C2)CCO
InChIInChI=1S/C13H17NO4/c1-17-9-12-8-14(13(16)18-12)11-4-2-10(3-5-11)6-7-15/h2-5,12,15H,6-9H2,1H3
InChIKeyYQZKCGSEOBRNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-: Core Identity, Physicochemical Properties, and Comparator Landscape


2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- (CAS 210697-58-8) is a synthetic small-molecule oxazolidinone derivative with molecular formula C13H17NO4 and molecular weight 251.28 g·mol⁻¹ . The compound features a 5-methoxymethyl substituent on the oxazolidinone ring and a 4-(2-hydroxyethyl)phenyl moiety at the N-3 position . The oxazolidinone class, exemplified by the clinically approved agents linezolid and tedizolid, acts through inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit [1]. This specific compound was first reported by Orchid Chemicals & Pharmaceuticals, India in 2011 and is classified as an experimental antibacterial agent with a reported spectrum encompassing both Gram-positive and Gram-negative organisms [2]. Key physicochemical parameters include a predicted density of 1.2±0.1 g/cm³ and a predicted boiling point of 393.3±25.0 °C at 760 mmHg . The compound is commercially available from multiple suppliers at purities of ≥95% to 98% .

Why 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- Cannot Be Interchanged with Linezolid or N-(4-Hydroxyphenyl) Oxazolidinone Analogs in Discovery Programs


The oxazolidinone scaffold is exquisitely sensitive to both the N-aryl substituent and the C-5 side chain, with each modification producing distinct pharmacological profiles that preclude simple substitution among in-class analogs [1]. The presence of the 4-(2-hydroxyethyl) group on the phenyl ring in this compound introduces a primary alcohol functionality absent in the 4-hydroxy analog (CAS 79038-60-1) and chemically distinct from the morpholinyl moiety of linezolid, creating divergent hydrogen-bonding capacity, metabolic susceptibility, and derivatization potential [2]. Even among close structural neighbors such as 3-(4-hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone and 3-(2-hydroxyethyl)-2-oxazolidinone, differences in the N-aryl substitution pattern can substantially alter antibacterial spectrum, potency, and pharmacokinetics, making experimental validation against the specific compound essential rather than relying on class-level assumptions [3].

2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)-: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


Spectrum of Activity: Documented Gram-Negative Coverage Absent in Comparator 3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone

The compound is reported to exhibit both Gram-positive and Gram-negative antibacterial activity, with documented efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. In contrast, the direct analog 3-(4-hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone (CAS 79038-60-1 / 135605-66-2), which differs only by substitution of the 4-(2-hydroxyethyl) group with a 4-hydroxy group on the phenyl ring, is not reported in accessible databases as possessing Gram-negative or anti-Moraxella activity . This qualitative spectrum difference indicates that the hydroxyethyl chain contributes functionally to broadening antibacterial coverage beyond that observed with the simpler 4-hydroxy analog.

Antibacterial spectrum Gram-negative activity Oxazolidinone SAR

N-Aryl Hydroxyethyl Substituent Confers Derivatizable Primary Alcohol Handle Absent in Linezolid and 4-Hydroxy Analog

The 4-(2-hydroxyethyl)phenyl substituent provides a primary aliphatic alcohol functionality on the N-aryl ring. This structural feature is absent in linezolid, which carries a morpholinyl-substituted phenyl ring with no free hydroxyl group, and is chemically distinct from the phenolic -OH of the 4-hydroxy analog [1]. A primary aliphatic alcohol offers a well-established synthetic handle for esterification, carbamate formation, etherification, phosphate prodrug construction, and bioconjugation—reactions that are inefficient or impossible with the phenolic -OH (lower nucleophilicity, different pKa ~10 vs. ~16 for aliphatic alcohols) [2]. This distinction is particularly relevant for programs seeking to modulate solubility, permeability, or pharmacokinetics through prodrug strategies.

Prodrug design Derivatization handle Conjugation chemistry

Predicted Physicochemical Profile Divergence from Linezolid: Higher logP and Altered Hydrogen Bonding Capacity

The compound (C13H17NO4, MW 251.28) has a molecular weight 86 Da lower than linezolid (C16H20FN3O4, MW 337.35) . The absence of the morpholine ring and the acetamidomethyl group (present in linezolid) reduces the hydrogen bond acceptor count from 7 (linezolid) to 4 (target compound) while the hydrogen bond donor count is reduced from 1 to 1 [1]. Combined with the lower molecular weight and the replacement of the polar morpholine with a lipophilic hydroxyethyl chain, this structural difference predicts a higher logP value for the target compound, which may translate into altered membrane permeability and tissue distribution characteristics relative to linezolid [2]. These physicochemical distinctions are structurally determined and independent of biological assay data.

Physicochemical properties Drug-likeness logP comparison

C-5 Methoxymethyl Group Distinguishes Target from Linezolid's Acetamidomethyl: Implications for Metabolism and Ribosomal Binding

The C-5 position of the oxazolidinone ring is a critical determinant of both antibacterial potency and metabolic fate. The target compound carries a methoxymethyl (-CH2OCH3) group at C-5, whereas linezolid bears an acetamidomethyl (-CH2NHCOCH3) substituent [1]. Published SAR studies on oxazolidinones have established that the C-5 substituent directly influences ribosomal binding affinity and that acetamidomethyl-containing analogs are substrates for amide hydrolysis, whereas methoxymethyl analogs are metabolized via distinct oxidative pathways [2]. This substitution difference also alters the electronic and steric environment at a position critical for target engagement, making the methoxymethyl variant a structurally distinct tool compound for probing C-5 SAR in the context of the 4-(2-hydroxyethyl)phenyl N-aryl group [3].

C-5 side chain SAR Metabolic stability Oxazolidinone ribosome binding

Recommended Application Scenarios for 2-Oxazolidinone, 3-[4-(2-hydroxyethyl)phenyl]-5-(methoxymethyl)- Based on Verified Differentiation Evidence


Lead Optimization Campaigns Requiring a Derivatizable N-Aryl Hydroxyethyl Handle for Prodrug or Conjugate Synthesis

The primary aliphatic alcohol on the 4-(2-hydroxyethyl)phenyl group provides a synthetic anchor for ester, carbamate, phosphate, or ether conjugation that is absent in both linezolid (no hydroxyl) and the 4-hydroxy analog (phenolic OH with different reactivity) [1]. Research groups pursuing oxazolidinone prodrug strategies or seeking to attach solubility-enhancing moieties, targeting ligands, or fluorescent probes should prioritize this compound over analogs lacking a derivatizable aliphatic hydroxyl. The methoxymethyl C-5 group remains stable under most conjugation conditions, allowing selective N-aryl modification without protecting group manipulation at C-5 .

Broad-Spectrum Oxazolidinone Discovery Programs Targeting Both Gram-Positive and Gram-Negative Pathogens

The documented activity against Gram-negative Moraxella catarrhalis, alongside Gram-positive MRSA, VRE, and S. pneumoniae, distinguishes this compound from narrower-spectrum oxazolidinone scaffolds [1]. In screening cascades aimed at identifying oxazolidinone derivatives with expanded Gram-negative coverage—a well-recognized limitation of the class—this compound merits inclusion as a starting point for medicinal chemistry optimization, particularly given that the structural basis for Gram-negative penetration (lower MW, reduced HBA count versus linezolid) is theoretically favorable .

C-5 Methoxymethyl Oxazolidinone Library Construction for Parallel SAR with Acetamidomethyl Series

The C-5 methoxymethyl substituent defines a chemical series that is structurally orthogonal to the acetamidomethyl series represented by linezolid [1]. Medicinal chemistry teams running parallel SAR programs should procure this compound as the methoxymethyl-matched counterpart to any acetamidomethyl C-5 analog carrying the same or similar N-aryl substitution. This enables systematic probing of the C-5 pharmacophore contribution while holding the N-aryl group constant, a design strategy explicitly recommended in oxazolidinone SAR reviews .

Oxazolidinone Reference Standard for Analytical Method Development and Impurity Profiling

With a purity of 95–98% commercially available [1] and well-defined physicochemical properties (density 1.2±0.1 g/cm³, boiling point 393.3±25.0 °C) , this compound can serve as a reference standard in HPLC method development, forced degradation studies, and impurity profiling for oxazolidinone-based pharmaceutical development programs. Its structural distinction from linezolid (different N-aryl and C-5 groups) provides a useful orthogonal retention time marker for chromatographic method validation [2].

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